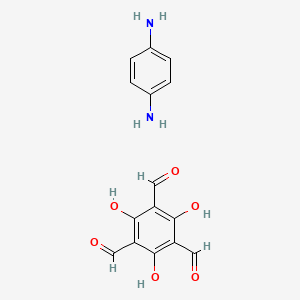
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a compound formed by the combination of benzene-1,4-diamine and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde typically involves the reaction of benzene-1,4-diamine with 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde under controlled conditions. One common method is the microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave synthesis or other advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of covalent organic frameworks (COFs) and other complex molecules.
Biology: Employed in the development of fluorescent sensors and probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and cancer therapeutics.
Wirkmechanismus
The mechanism of action of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules. The aldehyde groups are highly reactive and can form Schiff bases with amines, leading to the formation of imine-linked structures. This reactivity is exploited in the synthesis of covalent organic frameworks and other materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A precursor used in the synthesis of benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde.
Benzene-1,4-diamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its ability to form highly stable and crystalline covalent organic frameworks. Its combination of aldehyde and amino groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C15H14N2O6 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
benzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C6H8N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;7-5-1-2-6(8)4-3-5/h1-3,13-15H;1-4H,7-8H2 |
InChI-Schlüssel |
DJOSTUFCDFIBRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Verwandte CAS-Nummern |
1414350-37-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


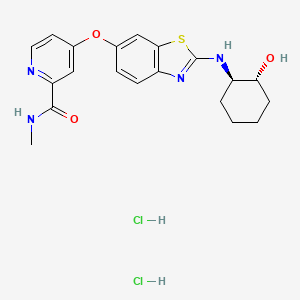

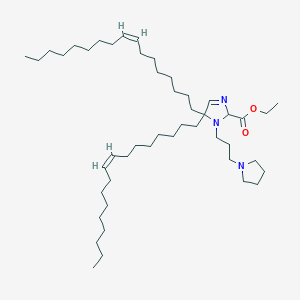
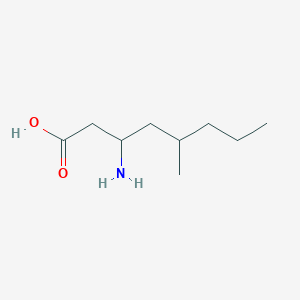
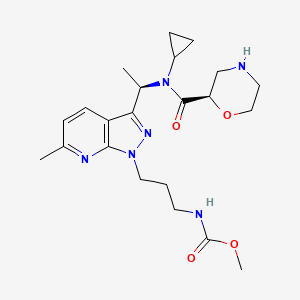
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
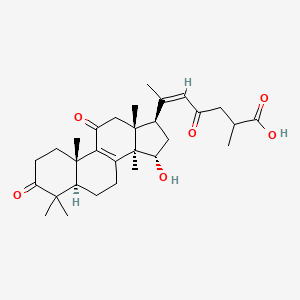
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

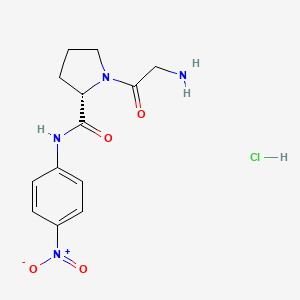
![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
